molecular formula C13H15NO2 B3054762 ethyl 1,3-dimethyl-1H-indole-2-carboxylate CAS No. 61838-90-2

ethyl 1,3-dimethyl-1H-indole-2-carboxylate

Cat. No. B3054762
CAS RN: 61838-90-2
M. Wt: 217.26 g/mol
InChI Key: BXBKNBNJZLQOJH-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate, commonly referred to as EMIC, is a compound belonging to the class of organic compounds known as indoles. It is an important reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. EMIC has been studied extensively in recent years due to its potential applications in medicinal and biochemical research.

Scientific Research Applications

Antiviral Activity

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate derivatives have been explored for their potential antiviral properties. One study synthesized various derivatives and evaluated their activity against influenza A virus (H1N1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The results indicated that most synthesized compounds did not exhibit significant antiviral activity. However, some specific derivatives demonstrated micromolar activities against certain strains, highlighting a potential area for further research in antiviral drug development (Ivashchenko et al., 2014).

Photoelectric Conversion in Solar Cells

Research has been conducted on the use of carboxylated cyanine dyes, which include structures similar to ethyl 1,3-dimethyl-1H-indole-2-carboxylate, for improving photoelectric conversion efficiency in dye-sensitized solar cells. These dyes have shown promise in enhancing the photoelectrical properties of these cells, indicating a potential application in renewable energy technologies (Wu et al., 2009).

Development of Novel Organic Compounds

The compound and its derivatives have been used as starting materials for the synthesis of a wide range of novel organic compounds. For instance, research has been conducted on the cyclisation mechanisms of indolo oxime ethers to form various novel compounds. These findings contribute to the broader field of organic chemistry and material science, offering insights into new synthetic routes for diverse organic structures (Clayton et al., 2008).

Pharmaceutical Research

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate derivatives have also been investigated in the context of pharmaceutical research. Studies have looked into the synthesis of various derivatives and their potential biological activities, particularly in the field of antiviral research. This includes exploring their efficacy in models of influenza and other viral infections (Ivashchenko et al., 2014).

Photophysical Properties for Technological Applications

The photophysical properties of ethyl 1,3-dimethyl-1H-indole-2-carboxylate derivatives have been studied, revealing potential applications in fields like optoelectronics and sensor technology. Their unique photophysical behavior, such as reverse solvatochromism, makes them suitable for use in a variety of applications, including as labeling agents and in bio-analytical sensors (Bozkurt & Doğan, 2018).

properties

IUPAC Name

ethyl 1,3-dimethylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)10-7-5-6-8-11(10)14(12)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBKNBNJZLQOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406454
Record name Ethyl 1,3-dimethylindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1,3-dimethyl-1H-indole-2-carboxylate

CAS RN

61838-90-2
Record name Ethyl 1,3-dimethylindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Marx, G Chakkaravarthi… - … Section E: Structure …, 2008 - scripts.iucr.org
(IUCr) Ethyl 1,3-dimethyl-1H-indole-2-carboxylate Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS …
Number of citations: 10 scripts.iucr.org
G Mari, L De Crescentini, G Favi… - European Journal of …, 2020 - Wiley Online Library
A wide range of substituted indoles or polycyclic derivatives containing the indole core are easily accessible by acidic treatment of aromatic amines and 1,2‐diaza‐1,3‐dienes. Unlike …

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